molecular formula C14H11BrO B13981449 1-[3-(3-Bromophenyl)phenyl]ethan-1-one

1-[3-(3-Bromophenyl)phenyl]ethan-1-one

Katalognummer: B13981449
Molekulargewicht: 275.14 g/mol
InChI-Schlüssel: NRKOUBFBSBWSDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(3-Bromophenyl)phenyl]ethan-1-one is an organic compound with the molecular formula C14H11BrO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[3-(3-Bromophenyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5Br+CH3COClAlCl3C6H4(Br)COCH3+HCl\text{C}_6\text{H}_5\text{Br} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{Br})\text{COCH}_3 + \text{HCl} C6​H5​Br+CH3​COClAlCl3​​C6​H4​(Br)COCH3​+HCl

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[3-(3-Bromophenyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 3-(3-Bromophenyl)benzoic acid.

    Reduction: 1-[3-(3-Bromophenyl)phenyl]ethanol.

    Substitution: 1-[3-(3-Methoxyphenyl)phenyl]ethan-1-one.

Wissenschaftliche Forschungsanwendungen

1-[3-(3-Bromophenyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of 1-[3-(3-Bromophenyl)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

1-[3-(3-Bromophenyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    3-Bromoacetophenone: Similar structure but lacks the additional phenyl ring.

    3-(4-Bromophenyl)propan-1-one: Contains a propanone group instead of an ethanone group.

    3-(4-Bromophenyl)-1-phenyl-2-propen-1-one: Contains a propenone group, introducing a double bond.

Uniqueness: this compound is unique due to the presence of both a bromine-substituted phenyl ring and an ethanone group, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C14H11BrO

Molekulargewicht

275.14 g/mol

IUPAC-Name

1-[3-(3-bromophenyl)phenyl]ethanone

InChI

InChI=1S/C14H11BrO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,1H3

InChI-Schlüssel

NRKOUBFBSBWSDD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.